molecular formula C23H20Cl3N3O3S B2397382 2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338954-99-7

2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

Cat. No.: B2397382
CAS No.: 338954-99-7
M. Wt: 524.84
InChI Key: UFPINMQJQJDUAL-UHFFFAOYSA-N
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Description

2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C23H20Cl3N3O3S and its molecular weight is 524.84. The purity is usually 95%.
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Biological Activity

The compound 2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (CAS: 338954-99-7) is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C23H20Cl3N3O3S
  • Molecular Weight: 524.85 g/mol
  • IUPAC Name: 2,3,4-trichloro-N-[1-(4-methoxyphenyl)methyl]-5,6-dimethyl-1H-benzimidazol-4-yl]benzenesulfonamide

The compound features a complex structure with multiple functional groups that facilitate interactions with various biological targets.

Anticancer Properties

Benzimidazole derivatives are known for their anticancer activities. The compound exhibits significant potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerases:

  • Mechanism of Action: The compound acts as a topoisomerase inhibitor, which is crucial for DNA replication and transcription. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells.

Case Studies

  • Antitumor Activity: In vitro studies have demonstrated that similar benzimidazole derivatives exhibit IC50 values ranging from 6.26 μM to 20.46 μM against various cancer cell lines (HCC827 and NCI-H358) . This suggests that the compound may also possess comparable efficacy in anticancer applications.
  • Cytotoxicity Assays: Research indicated that compounds with similar structures showed strong cytotoxic effects against K562 leukemia and HepG-2 hepatocellular carcinoma cells at concentrations around 2.68 μM and 8.11 μM respectively .

Antimicrobial Activity

Benzimidazole derivatives have been reported to possess antimicrobial properties. The specific compound may exhibit activity against a range of bacterial strains due to its structural features that allow for effective binding to bacterial targets.

Other Pharmacological Activities

The compound may also demonstrate:

  • Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation markers.
  • Antiviral Properties: Some benzimidazole derivatives have been explored for their ability to inhibit viral replication .

The biological activities of this compound can be attributed to several mechanisms:

  • DNA Intercalation: The compound can intercalate into DNA, disrupting replication processes.
  • Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell proliferation and survival.

Interaction with Biological Targets

The presence of multiple functional groups allows for diverse interactions:

  • Hydrogen Bonding
  • Van der Waals Forces
  • Hydrophobic Interactions

These interactions enhance the binding affinity of the compound to its targets, contributing to its biological efficacy.

Data Table: Biological Activity Overview

Activity TypeTarget Cells/OrganismsIC50 Values (μM)References
AntitumorHCC8276.26
NCI-H35820.46
CytotoxicityK562 leukemia2.68
HepG-2 hepatocellular carcinoma8.11
AntimicrobialVarious bacterial strainsNot specified

Properties

IUPAC Name

2,3,4-trichloro-N-[1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl3N3O3S/c1-13-10-18-23(27-12-29(18)11-15-4-6-16(32-3)7-5-15)22(14(13)2)28-33(30,31)19-9-8-17(24)20(25)21(19)26/h4-10,12,28H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPINMQJQJDUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl)N=CN2CC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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